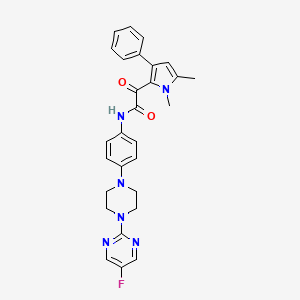
Fluorizoline
Overview
Description
Fluorizoline is a synthetic molecule known for its ability to induce apoptosis in various cell lines. It selectively binds to prohibitins, which are proteins located in the inner mitochondrial membrane.
Preparation Methods
Fluorizoline is synthesized through a series of chemical reactions involving the formation of a fluorinated thiazoline scaffold. The synthetic route typically involves the reaction of 2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole with appropriate reagents under controlled conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves standard organic synthesis techniques, including purification steps to achieve high purity levels.
Chemical Reactions Analysis
Fluorizoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Fluorizoline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorinated thiazolines in various chemical reactions.
Biology: Investigated for its role in inducing apoptosis in different cell lines, making it a valuable tool in cell biology research.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells, including those with p53 mutations
Mechanism of Action
Fluorizoline exerts its effects by selectively binding to prohibitins 1 and 2 (PHB1 and PHB2), which are proteins located in the inner mitochondrial membrane. This binding induces apoptosis through the upregulation of the BH3-only protein NOXA. The induction of NOXA is transcriptionally regulated by the integrated stress response-related transcription factors ATF3 and ATF4. This compound treatment also results in endoplasmic reticulum stress, as evidenced by PERK activation .
Comparison with Similar Compounds
Fluorizoline is unique due to its selective binding to prohibitins and its ability to induce apoptosis in a p53-independent manner. Similar compounds include:
Rocaglamide A: Another prohibitin-binding molecule that inhibits mitophagy and induces apoptosis.
DELE1: A molecule involved in the activation of the integrated stress response and apoptosis through mitochondrial stress pathways
Properties
IUPAC Name |
2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDLZQYCDVDWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















